Silane, dimethyl-

Übersicht

Beschreibung

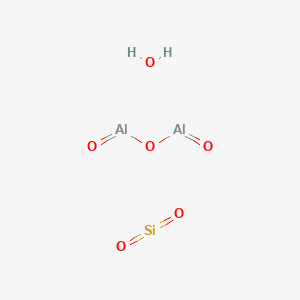

Dimethylsilane is a compound with the formula C2H8Si . It is flammable and used in chemical vapor deposition . It is also employed as a silylating agent for diols and used as a monomer in the production of silicone polymers or silicone resins .

Synthesis Analysis

A strategy for the synthesis of silane terminated polyether was triggered by a click reaction between double bonds and sulfhydryl groups . This was successfully used in the synthesis of silane-modified polyether (STPE). The effect of molecular weight of polypropylene glycol (PPG) on the properties of silane-modified polyether was studied .

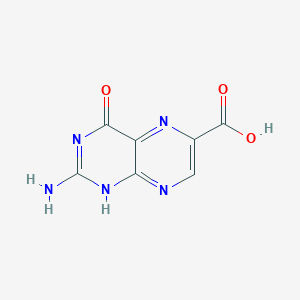

Molecular Structure Analysis

The molecular formula of Dimethylsilane is C2H8Si . The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Surface chemical reactions on self-assembled silane-based monolayers have been studied . A series of chemical reactions, i.e., nucleophilic substitution, click chemistry, supramolecular modification, photochemical reaction, and other reactions, have been applied for the modification of hydroxyl-terminated substrates, like silicon and glass .

Physical And Chemical Properties Analysis

Dimethylsilane has a molecular weight of 60.1704 . It is flammable and used in chemical vapor deposition . It has good physical, mechanical, and chemical properties, including viscosity, modulus of elasticity, color, thermal conductivity, and thermal coefficient of expansion .

Wissenschaftliche Forschungsanwendungen

Photoluminescence

Dimethylsilane is used in the creation of polycarbosilane (PCS) , a type of organosilicon polymer. This polymer has been used to achieve highly efficient blue photoluminescence . The PCS containing dimethylsilane-aryl backbones was obtained via the Grignard reaction . The resulting product exhibited high quantum yields and easy large-size forming ability .

Polymer Synthesis

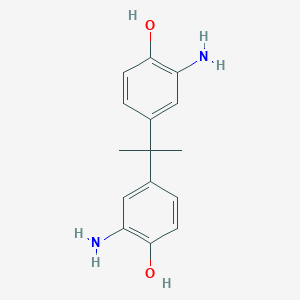

Dimethylsilane is used in the synthesis of poly (amide-imide)s , a new type of polymer . The polymer was prepared based on a novel diacid monomer containing softening siloxane groups . The resulting poly (amideimide- siloxane)s were obtained in high yields and inherent viscosities . These polymers showed high solubility and excellent thermal stability .

Membrane Creation

Dimethylsiloxane, a derivative of dimethylsilane, is used in the creation of poly (dimethylsiloxane) (PDMS) membranes . These membranes are generally prepared by cross-linking a hydroxyl-terminated-poly (dimethylsiloxane) liquid with a polymethylhydrosiloxane cross-linker .

Safety and Hazards

Wirkmechanismus

Target of Action

Dimethylsilane, also known as Silane, dimethyl-, is a compound that primarily targets the chemical reactions in various processes such as chemical vapor deposition (CVD) and polymer synthesis . It is used as a source gas in these processes, contributing to the formation of complex structures .

Mode of Action

Dimethylsilane interacts with its targets through chemical reactions . In the hot-wire CVD process, it undergoes gas-phase reactions, involving both free-radical reactions and those involving silylene/silene intermediates . In the synthesis of polymers, it forms σ–π conjugated polycarbosilanes containing dimethylsilane-aryl backbones via the Grignard reaction .

Biochemical Pathways

It is known to participate in thethermal decomposition of tetramethylsilane, a process that produces various isomers and involves 1,2-shift and H2 eliminations . It also contributes to the formation of high quantum yield polymers in the presence of aryl groups .

Result of Action

The action of dimethylsilane results in the formation of complex structures. In the CVD process, it contributes to the formation of silicon-based films . In polymer synthesis, it leads to the formation of high quantum yield polymers .

Eigenschaften

InChI |

InChI=1S/C2H6Si/c1-3-2/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZIHCLFHIXETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870840 | |

| Record name | Silane, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas with a distinct mild odor; [Gelest MSDS] | |

| Record name | Dimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dimethylsilane | |

CAS RN |

1111-74-6 | |

| Record name | Dimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KO1673311 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What types of compounds containing the "Silane, dimethyl-" moiety have been identified in natural sources?

A1: Research using Gas Chromatography-Mass Spectrometry (GC-MS) has revealed the presence of various "Silane, dimethyl-" containing compounds in natural sources. Some examples include:

- Haritakyadi eye drops: While the exact structure wasn't determined, a "Silane,[[9-[[(dimethyl-2propenylsily)oxy]methyl]6a,7,10,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]" compound was detected. It's worth noting that this compound was identified as an artifact. []

- Dypsis lutescens: GC-MS analysis of this plant revealed "Silane, dimethyl(docosyloxy)butoxy". []

- Tilapia guineensis: This fish species contained "Diethoxydimethylsilane" and "[(3a)-pregn-5-ene-3,20-diyl]bis(oxy)bis[trimethyl]silane" amongst other organometallic compounds. []

- Sarotherodon melanotheron: "Diethoxydimethylsilane" was also identified in this fish species. []

- Mullet (Liza falcipinnis): "Dimethoxydimethylsilane" was found in this fish species. []

Q2: How is "Silane, dimethyl-" incorporated into building materials, and what properties does it impart?

A2: "Silane, dimethyl-" derivatives are key components in silicone rubbers used for high-performance applications. For example, a nuclear power plant cable sheathing material incorporates "methyl vinyl phenyl silicone rubber", likely containing "Silane, dimethyl-" units in its structure, alongside other polymers and additives. This specific formulation aims to provide high-temperature resistance, steam resistance, radiation resistance, and flame retardancy. []

Q3: Can you provide an example of how "Silane, dimethyl-" derivatives are used in organic synthesis?

A3: "Trimethyl(vinyl)silane" and "diphenyl(divinyl)silane", both containing the "Silane, dimethyl-" moiety, were used as model substrates in a theoretical study investigating the oxidative sulfamidation of alkenes. The study aimed to understand the reactivity and regioselectivity of this reaction with various sulfonamides. []

Q4: Are there any known applications of "Silane, dimethyl-" derivatives in the development of insulation materials?

A4: Research indicates the use of "Dimethyl silicone oil" in the formulation of red mud lightweight foam insulation boards. This material is purported to have desirable properties such as light weight, thermal insulation, and waterproof characteristics. []

Q5: What analytical techniques are commonly employed to identify and quantify "Silane, dimethyl-" containing compounds?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the identification and quantification of "Silane, dimethyl-" containing compounds in various matrices. [, , ]

Q6: Have there been any studies investigating the potential biological activity of "Silane, dimethyl-" containing compounds?

A6: While not directly addressing "Silane, dimethyl-", a study investigated the bioactive compounds present in Benincasa hispida extracts using GC-HRMS. This analysis revealed the presence of "Silane, dimethyl (2,3,6, tricholrophenoxy) heptadicycloxy". Although the specific activity of this compound wasn't investigated, the study explored the potential of the plant extract against specific cancer cell lines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.